2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a brominated biphenyl moiety linked to a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Dioxaborolane Group: The brominated biphenyl is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to form the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Cross-Coupling Reactions: The dioxaborolane group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through cross-coupling reactions.
Biology: Investigated for its potential in the development of biologically active molecules and drug candidates.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The compound exerts its effects primarily through its reactive dioxaborolane group, which participates in cross-coupling reactions. The mechanism involves the formation of a palladium complex with the dioxaborolane, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired biaryl product. The bromine atom also facilitates various substitution reactions, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Lacks the dioxaborolane group, limiting its reactivity in cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Iodobiphenyl: More reactive in substitution reactions due to the presence of iodine but less versatile in cross-coupling reactions compared to the dioxaborolane derivative.
Uniqueness
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of a brominated biphenyl moiety and a dioxaborolane group, providing enhanced reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmaceutical research. Its ability to undergo diverse chemical reactions and form stable products highlights its importance in advancing scientific and industrial applications.
Properties
IUPAC Name |
2-(3-bromo-5-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BBrO2/c1-17(2)18(3,4)22-19(21-17)15-10-14(11-16(20)12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVGOHGOGLAJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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